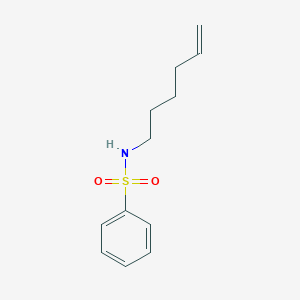

N-(Hex-5-EN-1-YL)benzenesulfonamide

描述

Structure

3D Structure

属性

CAS 编号 |

62035-86-3 |

|---|---|

分子式 |

C12H17NO2S |

分子量 |

239.34 g/mol |

IUPAC 名称 |

N-hex-5-enylbenzenesulfonamide |

InChI |

InChI=1S/C12H17NO2S/c1-2-3-4-8-11-13-16(14,15)12-9-6-5-7-10-12/h2,5-7,9-10,13H,1,3-4,8,11H2 |

InChI 键 |

NYHYBFVCPGQIJV-UHFFFAOYSA-N |

规范 SMILES |

C=CCCCCNS(=O)(=O)C1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for N Hex 5 En 1 Yl Benzenesulfonamide and Analogous Structures

Direct Sulfonylation Approaches

The most common and direct method for the synthesis of N-alkylbenzenesulfonamides involves the reaction of a primary amine with benzenesulfonyl chloride. This approach is widely applicable and can be adapted for the specific synthesis of N-(Hex-5-en-1-yl)benzenesulfonamide.

Reaction of Hex-5-en-1-ylamine with Benzenesulfonyl Chloride

The reaction of hex-5-en-1-ylamine with benzenesulfonyl chloride is a classic example of a Schotten-Baumann reaction. In this process, the nucleophilic amino group of hex-5-en-1-ylamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new nitrogen-sulfur bond, yielding the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Optimization of Reaction Conditions and Reagents

The efficiency of the sulfonylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

Base: A variety of bases can be used to scavenge the HCl produced during the reaction. Triethylamine (B128534) (Et3N) is a commonly employed organic base due to its good solubility in organic solvents and its sufficient basicity to neutralize the acid without causing significant side reactions. Other bases such as pyridine (B92270) or an excess of the starting amine can also be utilized. In some cases, an aqueous base like sodium hydroxide (B78521) is used, particularly in biphasic Schotten-Baumann conditions.

Solvent: The choice of solvent is crucial for ensuring that the reactants are fully dissolved and can interact effectively. Dichloromethane (DCM) is a frequently used solvent for this type of reaction due to its inertness and ability to dissolve both the amine and the sulfonyl chloride. Other aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can also be employed. The selection of the solvent can influence the reaction rate and, in some instances, the product yield and purity.

Temperature: The reaction is often initiated at a reduced temperature, typically 0 °C, to control the initial exothermic reaction between the amine and the sulfonyl chloride. After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

A typical, non-optimized laboratory procedure would involve dissolving hex-5-en-1-ylamine in dichloromethane, cooling the solution in an ice bath, and then adding benzenesulfonyl chloride followed by the dropwise addition of triethylamine. The reaction would then be stirred at room temperature for a prolonged period, for instance, 16 to 24 hours, to drive the reaction to completion.

Alternative Synthetic Routes to this compound

While direct sulfonylation is the most straightforward approach, alternative methods can be envisioned or have been developed for the synthesis of N-alkylsulfonamides.

Formation from Dichloroamine B and 1,5-Hexadiene (B165246)

Preparation of Related N-Alkylbenzenesulfonamides

The synthesis of various N-alkylbenzenesulfonamides has been extensively reported, and the methodologies employed are directly applicable to the synthesis of this compound. These methods generally involve the condensation of a primary or secondary amine with a benzenesulfonyl chloride derivative.

For instance, the preparation of N-n-butylbenzenesulfonamide and N-n-hexylbenzenesulfonamide has been achieved by reacting the corresponding alkylamine with benzenesulfonyl chloride in the presence of an aqueous sodium hydroxide solution. After the reaction is complete, the oily product is separated, washed, and purified. This highlights the use of inorganic bases and biphasic systems as an alternative to organic bases in a single organic phase.

The following table summarizes the synthesis of some N-alkylbenzenesulfonamides, showcasing the general applicability of the sulfonylation reaction.

| Amine | Sulfonyl Chloride | Base | Solvent | Product |

| n-Butylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | N-n-Butylbenzenesulfonamide |

| n-Hexylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | N-n-Hexylbenzenesulfonamide |

| Allylamine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Dichloromethane | N-Allyl-4-methylbenzenesulfonamide |

| Benzylamine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Dichloromethane | N-Benzyl-4-methylbenzenesulfonamide |

Preparation of Precursors and Related Hex-5-enyl Moieties

The availability of the starting materials is crucial for the successful synthesis of the target compound. The key precursors for the direct sulfonylation route are hex-5-en-1-ylamine and benzenesulfonyl chloride. Benzenesulfonyl chloride is a commercially available reagent. Hex-5-en-1-ylamine can also be sourced commercially or synthesized through various established methods.

The synthesis of 1,5-hexadiene, a potential precursor in the alternative route mentioned in section 2.2.1, is also well-documented. One common laboratory-scale synthesis involves the reductive coupling of allyl bromide or allyl chloride using magnesium in an ethereal solvent. This Grignard-type reaction provides a reliable method for producing 1,5-hexadiene.

Synthesis of Hex-5-en-1-ol Derivatives

Hex-5-en-1-ol is a crucial intermediate, serving as a precursor for both hex-5-en-1-amine (B1268122) and the target sulfonamide. The most common synthetic routes to this alcohol start from commercially available materials like 6-bromo-1-hexene (B1265582).

One prevalent method involves the acetylation of 6-bromo-1-hexene followed by hydrolysis of the resulting ester. guidechem.com In this two-step process, 6-bromo-1-hexene is first treated with potassium acetate (B1210297) in a suitable solvent such as acetonitrile, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, to form 5-hexenyl acetate. guidechem.comgoogle.com The reaction is typically heated to reflux to ensure complete conversion. Following the formation of the acetate ester, it is isolated and then hydrolyzed under basic conditions. guidechem.com The hydrolysis is commonly achieved using an aqueous solution of a base like sodium hydroxide or potassium hydroxide in methanol (B129727). guidechem.com This process cleaves the ester bond, yielding the desired hex-5-en-1-ol after workup and purification. This method is noted for its simple reaction conditions, short reaction times, and relatively low cost. guidechem.com

Different bases can be employed in the hydrolysis step, with slight variations in the resulting yield. For instance, the use of 15% sodium hydroxide has been reported to provide a yield of 82.4% with a purity of 99.7%, while 15% potassium hydroxide resulted in a 78% yield with 99.8% purity. guidechem.com

Alternative, though less detailed in some literature, synthetic pathways to hex-5-en-1-ol include the reduction of methyl 5-hexenoate or 5-hexenoic acid, and the partial transformation of 1,6-hexanediol. google.com Another approach involves the hydrogenation of hex-5-yn-1-ol. google.com

| Starting Material | Reagents | Intermediate | Product | Yield | Purity | Reference |

| 6-Bromo-1-hexene | 1. Potassium Acetate, Tetrabutylammonium Bromide, Acetonitrile2. 15% Sodium Hydroxide, Methanol | 5-Hexenyl acetate | Hex-5-en-1-ol | 82.4% | 99.7% | guidechem.com |

| 6-Bromo-1-hexene | 1. Potassium Acetate, Tetrabutylammonium Bromide, Acetonitrile2. 15% Potassium Hydroxide, Methanol | 5-Hexenyl acetate | Hex-5-en-1-ol | 78% | 99.8% | guidechem.com |

Synthesis of Hex-5-en-1-amine Derivatives

The primary amine, hex-5-en-1-amine, is the direct precursor that reacts with benzenesulfonyl chloride to form the target compound, this compound. The synthesis of this amine can be effectively achieved through well-established methods for converting alkyl halides to primary amines, such as the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com

The Gabriel synthesis provides a reliable route to primary amines while avoiding the formation of over-alkylated byproducts. masterorganicchemistry.comyoutube.com This method utilizes phthalimide (B116566) as a protected form of ammonia (B1221849). wikipedia.org The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide to form potassium phthalimide. libretexts.org This phthalimide anion then acts as a nucleophile, reacting with a primary alkyl halide, in this case, 6-bromo-1-hexene (the same starting material used for the alcohol synthesis), in an SN2 reaction to form N-(hex-5-en-1-yl)phthalimide. masterorganicchemistry.com The final step is the liberation of the primary amine from the phthalimide group. This is commonly achieved by hydrazinolysis, where the N-alkylphthalimide is heated with hydrazine (B178648) (N₂H₄). wikipedia.orgmasterorganicchemistry.com This process yields the desired hex-5-en-1-amine and a phthalhydrazide (B32825) precipitate, which can be separated. wikipedia.org

Once hex-5-en-1-amine is synthesized, it can be converted to its benzenesulfonamide (B165840) derivative. This is typically accomplished through a condensation reaction with benzenesulfonyl chloride in the presence of a base. An analogous, well-established procedure involves reacting an alkylamine with benzenesulfonyl chloride in an aqueous solution containing a base like sodium hydroxide. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the N-alkyl-benzenesulfonamide. After the reaction is complete, the product can be isolated and purified.

| Reaction Stage | Starting Materials | Reagents | Product | Key Features | Reference |

| Amine Synthesis | 6-Bromo-1-hexene, Potassium Phthalimide | 1. DMF (solvent)2. Hydrazine (N₂H₄) | Hex-5-en-1-amine | Avoids over-alkylation; produces clean primary amine. | wikipedia.orgmasterorganicchemistry.com |

| Sulfonamide Formation | Hex-5-en-1-amine, Benzenesulfonyl chloride | Aqueous Sodium Hydroxide | This compound | General method for N-alkyl-benzenesulfonamide synthesis. | (Analogous to known procedures) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within a molecule.

A ¹H NMR spectrum for N-(Hex-5-en-1-yl)benzenesulfonamide would be expected to show distinct signals for the protons of the benzenesulfonyl group and the hexenyl chain. The aromatic protons would likely appear in the downfield region (typically δ 7.5-8.0 ppm), showing characteristic splitting patterns based on their substitution on the benzene (B151609) ring. The protons of the hexenyl chain would be found in the upfield region. Specific signals would correspond to the terminal vinyl protons (CH=CH₂) and the various methylene (B1212753) groups (-CH₂-). The chemical shifts and coupling constants of these signals would confirm the connectivity of the carbon chain and its attachment to the sulfonamide nitrogen. However, specific, experimentally determined data for these chemical shifts and coupling constants are not available in the reviewed literature.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the carbons of the phenyl group, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift. The six carbons of the hexenyl chain would also each produce a unique signal, including the two sp² hybridized carbons of the double bond and the four sp³ hybridized carbons of the alkyl chain. The specific chemical shifts for each of these carbon atoms, which are crucial for unambiguous structural assignment, have not been reported in the available scientific literature.

gCOSY (gradient Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons of the methylene groups in the hexenyl chain.

gHSQC (gradient Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

gHMBC (gradient Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical in confirming the connection between the hexenyl chain and the sulfonamide group, as well as the connectivity within the benzenesulfonyl moiety.

Detailed analysis using these 2D NMR techniques requires the acquisition of the corresponding spectra, which are not available in the public domain for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₇NO₂S), a calculated exact mass could be compared to an experimentally determined value to confirm the molecular formula. This crucial piece of data, which would provide strong evidence for the identity of the compound, is not documented in the available literature.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like sulfonamides. In an ESI-MS experiment, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation such as sodium [M+Na]⁺. The observation of an ion with the expected mass-to-charge ratio would support the presence of the target compound. However, specific ESI-MS data, including the observed mass-to-charge ratios for this compound, have not been found in the surveyed scientific reports.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the mass spectrum would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecule under electron impact provides valuable structural information.

Key expected fragmentation patterns for this compound include:

Benzenesulfonyl Cation: A prominent peak at m/z 141, corresponding to the [C₆H₅SO₂]⁺ fragment, is a characteristic feature of benzenesulfonamides.

Tropylium Ion: A peak at m/z 91, representing the [C₇H₇]⁺ ion, often arises from the rearrangement of the benzylic portion.

Phenyl Cation: A significant peak at m/z 77, corresponding to the [C₆H₅]⁺ fragment, is also commonly observed from the cleavage of the phenyl group.

Loss of the Hexenyl Chain: Cleavage of the N-C bond would result in a fragment corresponding to the loss of the hexenyl group.

Cleavage within the Hexenyl Chain: Fragmentation of the C₆H₁₁ side chain would lead to a series of peaks corresponding to the loss of alkyl radicals.

| Predicted Fragment Ion | Predicted m/z | Origin |

| [C₆H₅SO₂]⁺ | 141 | Cleavage of the S-N bond |

| [C₇H₇]⁺ | 91 | Rearrangement and fragmentation of the phenyl group |

| [C₆H₅]⁺ | 77 | Loss of the SO₂NH(C₆H₁₁) group |

| [M - C₆H₁₀]⁺ | Varies | Fragmentation of the hexenyl side chain |

This table presents predicted data based on the general fragmentation patterns of benzenesulfonamides, as specific experimental EI-MS data for this compound is not publicly available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the sulfonamide group, the aromatic ring, and the terminal alkene.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Sulfonamide) | 3300-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Alkene) | 1640-1620 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| S=O (Sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric and Symmetric Stretching |

| S-N (Sulfonamide) | 950-850 | Stretching |

| C-H (Alkene) | 990-910 | Out-of-plane bending |

This table outlines the expected IR absorption bands based on characteristic frequencies for the functional groups present in this compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for verifying the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used to achieve good separation on a silica (B1680970) gel plate. The compound's retention factor (Rf) value is dependent on the specific solvent system used. A pure sample should ideally show a single spot on the TLC plate.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar organic solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) and/or staining reagents (e.g., potassium permanganate) |

| Expected Result | A single spot indicating a high degree of purity. |

This table describes a general TLC methodology for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC method would be appropriate for this compound, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can be optimized to achieve a sharp, symmetrical peak for the compound with a stable retention time. The purity is determined by the area percentage of the main peak in the chromatogram.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm) |

| Expected Result | A single major peak with a purity value of ≥95% based on peak area. |

This table outlines a typical HPLC method for the purity assessment of this compound.

Reactivity and Reaction Mechanisms of N Hex 5 En 1 Yl Benzenesulfonamide

Role as a Synthetic Building Block

N-(Hex-5-en-1-yl)benzenesulfonamide serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic structures. The presence of both a nucleophilic nitrogen atom (after deprotonation) and a reactive terminal double bond within the same molecule allows for intramolecular reactions to form cyclic products. The benzenesulfonyl group acts as a robust protecting group for the amine, which can be cleaved under specific conditions, and also influences the reactivity of the nitrogen atom.

The utility of N-alkenylsulfonamides, such as this compound, is evident in their application to generate valuable chemical entities. For instance, structurally related N-leucinyl benzenesulfonamides have been explored as inhibitors of leucyl-tRNA synthetase, highlighting the potential of the benzenesulfonamide (B165840) scaffold in medicinal chemistry. nih.govwhiterose.ac.uk The primary sulfonamide moiety, in general, is a common feature in many marketed drugs, and synthetic methods to access derivatives are of high interest. acs.org The reactivity of the terminal alkene in this compound allows for its incorporation into more complex molecular frameworks through various addition and cyclization reactions.

Cyclization Reactions

The intramolecular reactions of this compound are a cornerstone of its synthetic utility, leading to the formation of a range of heterocyclic products. The specific reaction conditions and catalytic systems employed dictate the outcome of these cyclizations.

Aziridination of Unactivated Olefins

The direct intramolecular aziridination of this compound would lead to the formation of a bicyclic aziridine. While specific studies on the intramolecular aziridination of this exact compound are not prevalent, the aziridination of unactivated terminal olefins like the one present in this compound is a well-established transformation. These reactions often employ hypervalent iodine reagents or are mediated by transition metals. Electrochemical methods have also been developed for the aziridination of unactivated alkenes, proceeding through a sulfonamide/alkene cross-coupling mechanism. nih.gov Such methods provide a metal- and oxidant-free approach to synthesizing aziridines, which are valuable synthetic intermediates due to their ring strain and susceptibility to ring-opening reactions. nih.gov

Aza-Prins Cyclizations and Ring Size Determination

Aza-Prins cyclizations are powerful carbon-carbon and carbon-nitrogen bond-forming reactions that can be utilized for the synthesis of nitrogen heterocycles. In the context of this compound, an intramolecular aza-Prins-type cyclization would involve the activation of the terminal alkene and subsequent attack by the sulfonamide nitrogen. The regiochemical outcome of this cyclization, leading to either a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) ring, is a critical aspect.

Studies on related N-alkenylsulfonamides have shown that the ring size of the product can be influenced by several factors, including the nature of the Lewis acid catalyst and the reaction conditions. For example, in palladium-catalyzed intramolecular alkene hydrofunctionalization reactions, the presence of a directing group can control the cyclization pathway, favoring one ring size over another. rsc.org Computational studies have indicated that for a hexenyl amine system, the formation of a six-membered ring via a 6-exo-trig cyclization is generally favored over the seven-membered ring from a 7-endo-trig cyclization. rsc.org However, the kinetic and thermodynamic stability of the resulting cyclic intermediates and products ultimately governs the final ring size.

Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Silver)

The terminal alkene of this compound is susceptible to activation by various transition metal catalysts, initiating intramolecular cyclization cascades.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to promote the cyclization of N-alkenylsulfonamides. These reactions can proceed through various mechanisms, including Heck-type reactions and hydroaminations. For instance, palladium(II)-catalyzed intramolecular alkene hydrofunctionalization reactions have been shown to be effective for the synthesis of both five- and six-membered nitrogen heterocycles from N-alkenyl sulfonamides. rsc.org The choice of ligands and additives can influence the efficiency and selectivity of these transformations. organic-chemistry.orgorganic-chemistry.org Tandem cyclization/sulfonylation reactions of related homoallenyl amides catalyzed by palladium have also been reported, yielding functionalized furan (B31954) derivatives. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, particularly gold(I) complexes, are known to be highly effective in activating carbon-carbon multiple bonds towards nucleophilic attack. The cyclization of N-alkenylsulfonamides can be achieved using gold catalysis, often leading to the formation of nitrogen heterocycles with high efficiency. acs.orgescholarship.org While direct examples with this compound are not extensively documented, related systems like allenyl acetals have been shown to undergo gold-catalyzed cyclization-cycloaddition cascades. nih.gov

Silver-Catalyzed Cyclizations: Silver catalysts can also promote the cyclization of N-alkenylamides and related compounds. For example, silver-mediated radical cascade cyclizations of N-allylamides with sodium sulfinates have been developed to synthesize sulfonated oxazolines. rsc.org Silver-catalyzed cascade cyclization strategies have also been employed for the synthesis of complex polycyclic structures like 4-aminotetrahydrocarbazole. researchgate.netrsc.org In the context of sulfonyl-containing substrates, silver fluoride (B91410) has been used to catalyze the 5-endo-trig cyclization of α-hydroxy allenic sulfones to yield dihydrofurans. nih.gov These examples suggest that silver catalysis could be a viable method for the cyclization of this compound, likely proceeding through a radical or cationic pathway.

Electrochemical Radical Cation Aza-Wacker Cyclizations

Recent research has demonstrated the utility of electrochemical methods to induce the cyclization of this compound. Specifically, electrochemical radical cation aza-Wacker cyclizations have been shown to be effective under acidic conditions. beilstein-journals.orgnih.gov In these reactions, a single-electron oxidation of the alkene moiety generates a radical cation intermediate. beilstein-journals.orgbeilstein-journals.org

This radical cation can then undergo an intramolecular cyclization. A key finding is that these electrochemical cyclizations preferentially yield the five-membered pyrrolidine product over the six-membered piperidine. beilstein-journals.orgnih.gov This outcome is indicative of a radical cyclization pathway, which favors the 5-exo-trig closure, in contrast to an ionic cyclization which would be expected to form the more stable six-membered ring. beilstein-journals.orgnih.gov

Control experiments have shown that in the absence of an electric current, under conditions that would favor an ionic mechanism, the six-membered piperidine is indeed the major product. researchgate.netbeilstein-journals.org This highlights the ability of electrochemical methods to switch the regioselectivity of the cyclization.

| Entry | Deviation from Optimal Conditions | Yield of Pyrrolidine (%) | Yield of Piperidine (%) |

| 1 | None | 97 | 0 |

| 2 | No Acetonitrile (B52724) | 82 | 0 |

| 3 | No Electric Current | 0 | 0 (75% starting material recovered) |

| 4 | No Trifluoroacetic Acid | 81 | 0 |

| 5 | Acetic Acid instead of Trifluoroacetic Acid | 66 | 0 |

| 6 | Constant Potential at 1.8 V | 74 | 0 |

| 7 | LiClO4/CH3NO2, with current | 0 | 0 |

| 8 | LiClO4/CH3NO2, no current | 0 | 96 |

Data adapted from a study on electrochemical aza-Wacker cyclization. researchgate.netbeilstein-journals.org

The scope of this electrochemical reaction has been explored with various aryl sulfonamides, indicating that the electronic nature of the aryl group does not significantly impact the reaction outcome. researchgate.netbeilstein-journals.orgnih.gov This further supports the hypothesis that the reaction is initiated by the oxidation of the alkene rather than the sulfonamide. nih.gov

Indium(III)-Catalyzed Cyclization of Aromatic Enynamides

Indium(III) catalysts, such as Indium(III) iodide, have proven effective in promoting the cyclization of enyne systems bearing pendant aryl nucleophiles. nih.govacs.org While not directly involving this compound, these studies on aromatic enynamides provide a model for the potential reactivity of related systems. The reactions typically proceed via a cascade mechanism involving an initial 6-endo-dig cyclization of the alkyne, followed by a subsequent cyclization of the resulting intermediate with the aryl group. nih.govacs.org

These indium-catalyzed cycloisomerizations are often stereospecific and proceed with high atom economy under mild conditions. nih.gov The mechanism is believed to involve the formation of a nonclassical carbocation intermediate that evolves to the final tricyclic product. nih.gov Given the ability of Indium(III) to act as a soft Lewis acid and activate π-systems, it is plausible that it could also catalyze the cyclization of this compound, likely proceeding through an electrophilic activation of the terminal alkene.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and this compound is a suitable substrate for such transformations. The presence of the terminal double bond allows for both intramolecular and intermolecular metathesis reactions.

Ring-closing metathesis (RCM) of diene systems provides an efficient pathway to cyclic compounds. nih.gov In the case of this compound, which is a mono-olefinic substrate, it can be elaborated into a diene suitable for RCM. For instance, allylation of the sulfonamide nitrogen would generate a diallylic substrate, which can then undergo RCM to form a seven-membered unsaturated nitrogen heterocycle. The formation of 5- to 7-membered rings is among the most common applications of RCM.

The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts or Hoveyda-Grubbs catalysts. The general mechanism involves the formation of a metal-alkylidene complex, followed by a [2+2] cycloaddition with the terminal alkene to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases ethylene (B1197577) and regenerates a new metal-alkylidene, which then reacts intramolecularly with the second alkene moiety to form the cyclic product. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the efficiency and stereoselectivity of the cyclization. For nitrogen-containing substrates, the use of more robust second-generation catalysts is often preferred to overcome potential catalyst deactivation by the nitrogen atom. epa.gov

Table 1: Representative Catalysts and Conditions for Ring-Closing Metathesis of N-alkenylsulfonamides

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Grubbs' II Catalyst | Dichloromethane | 40 | 70-95 | epa.gov |

| Hoveyda-Grubbs' II Catalyst | Toluene | 80 | 65-90 | General RCM knowledge |

This table presents typical conditions for the RCM of related N-alkenylsulfonamide substrates, as specific data for the diallylated derivative of this compound is not available.

This compound can participate in cross-metathesis reactions with other olefins, a powerful method for constructing more complex acyclic structures. A notable application is the reaction with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, in a tandem cross-metathesis/cyclization sequence to synthesize substituted pyrroles. In such reactions, the benzenesulfonamide group acts as a suitable protecting group that facilitates the metathesis step.

The reaction typically employs a second-generation Hoveyda-Grubbs catalyst. The presence of a Lewis acid, such as triphenyl borate, has been shown to significantly enhance the reaction rate and yield. The proposed mechanism involves the initial cross-metathesis of the N-alkenylsulfonamide with the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to afford the pyrrole (B145914) ring system. The electron-withdrawing nature of the benzenesulfonamide protecting group is crucial for the success of this transformation, as electron-donating groups on the nitrogen can lead to catalyst decomposition.

Table 2: Cross-Metathesis of Protected N-Allylamines with α,β-Unsaturated Carbonyls

| N-Allylamine Substrate | Carbonyl Partner | Catalyst | Lewis Acid | Product | Yield (%) |

| N-allyl-N-tosylamine | 2-cyclopenten-1-one | Hoveyda-Grubbs II | B(OPh)₃ | Substituted Pyrrole | 93 |

| N-allyl-N-nosylamine | Methyl vinyl ketone | Hoveyda-Grubbs II | B(OPh)₃ | Substituted Pyrrole | 85 |

This table is based on a study of related N-allylamines and demonstrates the general applicability to substrates like this compound.

C-H Functionalization Reactions

Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. The allylic C-H bonds in this compound are potential sites for such transformations.

Recent advances have demonstrated the feasibility of electrocatalytic allylic C-H alkylation of terminal alkenes with carbon nucleophiles. This method, which often employs a cobalt-salen complex as a molecular catalyst, allows for the direct formation of C(sp³)–C(sp³) bonds without the need for pre-functionalization of the alkene. The hexenyl group of this compound is a suitable substrate for this type of transformation.

The reaction proceeds via a radical process under mild conditions and does not require an external chemical oxidant. The cobalt catalyst plays a dual role in both facilitating the C-H activation and promoting the cross-coupling. This methodology exhibits excellent functional group tolerance, which is advantageous when dealing with multifunctional molecules. The scalability of this electrochemical approach highlights its potential for practical synthetic applications.

Table 3: Cobalt-Catalyzed Electrocatalytic Allylic C-H Alkylation of Terminal Alkenes

| Alkene Substrate | Carbon Nucleophile | Catalyst | Electrolyte | Product | Yield (%) |

| 1-Octene | Dimethyl malonate | Co(salen) | Bu₄NBF₄ | Allylic alkylation product | 85 |

| Allylbenzene | Ethyl acetoacetate | Co(salen) | Bu₄NBF₄ | Allylic alkylation product | 78 |

This table illustrates the general applicability of the method to terminal alkenes, including the hexenyl moiety of the title compound.

Addition Reactions

The terminal double bond of this compound is susceptible to various addition reactions, a fundamental class of transformations for alkenes.

While this compound itself is not a diene, it can be involved in reactions where a diene is generated in situ or it can act as a substrate in related addition reactions. The reaction of N,N-dihaloamides, such as N,N-dichlorobenzenesulfonamide, with 1,3-dienes is a known process that can lead to the formation of 1,2- and 1,4-addition products. This reaction can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions.

In an electrophilic mechanism, the dihaloamide acts as a source of a "halogen+" equivalent, which adds to the diene to form a resonance-stabilized allylic carbocation. Subsequent attack by the nucleophilic counterion (e.g., Cl⁻) at either the C2 or C4 position of the allylic system leads to the formation of the 1,2- and 1,4-adducts, respectively. The ratio of these products can be influenced by factors such as temperature and solvent, reflecting kinetic versus thermodynamic control.

Under radical conditions, initiated by heat or light, the N-X bond of the dihaloamide can undergo homolytic cleavage to generate a nitrogen-centered radical. This radical can then add to the diene, again forming a resonance-stabilized allylic radical. Subsequent halogen atom transfer from another molecule of the dihaloamide yields the final products and propagates the radical chain.

Table 4: General Products of Addition to Conjugated Dienes

| Diene | Reagent | Conditions | Major Product Type(s) |

| 1,3-Butadiene | Br₂ | Low Temperature | 1,2-addition |

| 1,3-Butadiene | HBr | High Temperature | 1,4-addition |

| 1,3-Butadiene | HBr, peroxides | Radical | 1,4-addition |

This table provides a general overview of addition reactions to dienes, illustrating the types of products that would be expected if this compound were modified to contain a conjugated diene system or reacted with a diene in the presence of an N,N-dihaloamide.

Carbometalation Reactions of N-Alkynyl Sulfonamides

While this compound is an N-alkenyl sulfonamide, understanding the reactivity of the closely related N-alkynyl sulfonamides in carbometalation reactions provides significant insight into the behavior of the sulfonamide functional group in such transformations. Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for creating new carbon-carbon bonds with high regio- and stereoselectivity.

In the context of N-alkynyl sulfonamides, carbocupration reactions have been studied to achieve the regio- and stereoselective formation of vinyl organometallic species. nih.gov The sulfonamide group plays a crucial role in directing the regioselectivity of the addition. It was anticipated that the coordination of the organometallic species by the sulfonyl group would control the regiochemistry of the carbometalation, favoring the formation of the α-isomer, where the new alkyl group and the sulfonamide are on the same carbon of the former triple bond.

Research has shown that when an N-alkynyl sulfonamide is treated with an organocopper reagent (prepared from a Grignard reagent and a copper salt like CuBr), the carbometalated products are obtained in good yields after hydrolysis. researchgate.net The reaction proceeds smoothly for various primary alkylcopper reagents. However, for less reactive groups, such as methyl, the use of copper-catalyzed organomagnesium reagents can significantly improve the yield. researchgate.net For instance, the copper-catalyzed methylmagnesiation of N-(phenylethynyl)benzenesulfonamide proceeds in good yield, producing the desired α-adduct. researchgate.net

The general mechanism involves the syn-addition of the organocopper reagent across the alkyne, leading to a vinylcopper intermediate. This intermediate can then be trapped by various electrophiles, though simple hydrolysis is often used to characterize the initial addition product.

Table 1: Carbometalation Reactions of N-Alkynylsulfonamide

| Entry | Reagent (R-Met) | Product (α-isomer) | Yield (%) |

|---|---|---|---|

| 1 | n-BuCu | N-((E)-1-phenylhex-1-en-1-yl)benzenesulfonamide | 90 |

| 2 | MeCu | N-((E)-1-phenylprop-1-en-1-yl)benzenesulfonamide | 70 |

| 3 | EtMgBr/CuBr | N-((E)-1-phenylbut-1-en-1-yl)benzenesulfonamide | 85 |

Data synthesized from findings on carbometalation of N-alkynyl sulfonamides. researchgate.net

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy in modern organic synthesis, enabling a wide array of transformations under mild conditions using visible light. This approach utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. rsc.org These radical species can then participate in various bond-forming reactions that are often difficult to achieve through traditional thermal methods. The reactivity of sulfonamides and related unsaturated systems can be harnessed and directed using photoredox catalysis to achieve valuable synthetic outcomes.

A significant application of photoredox catalysis in connection with sulfonamide chemistry is the synthesis of vinyl sulfones and related α,β-unsaturated compounds from carboxylic acids. This transformation serves as a powerful method for the alkenylation of C-radicals generated via oxidative decarboxylation. acs.org

The reaction can be realized using an organic photoredox catalyst, such as 1,4-dicyanoanthracene, to mediate the decarboxylation of carboxylic acids. The general mechanism involves the generation of nucleophilic alkyl radicals from the corresponding carboxylic acids. These radicals then add to an alkene acceptor, such as a divinylsulfone, to construct new carbon-carbon bonds. This method is notable for its functional group tolerance and its applicability to complex molecules, including natural products and peptide-based structures, paving the way for the rapid synthesis of potential covalent enzyme inhibitors. acs.org

For example, the known protease inhibitor K11777, which features a vinyl sulfone moiety, can be synthesized in three steps using this strategy. acs.org The procedure allows for the decarboxylative incorporation of various functionalities under visible-light irradiation, avoiding the use of toxic or expensive reagents. The process can generate C-radicals from diverse carboxylic acid precursors, which are then used to form compounds structurally analogous to this compound, such as 4-Methyl-N-[(1E)-5-methyl-1-(phenylsulfonyl)hex-1-en-3-yl]benzenesulfonamide. acs.org

Table 2: Examples of Photoredox-Catalyzed Alkenylation

| Carboxylic Acid Precursor | Radical Acceptor | Product Type |

|---|---|---|

| N-Boc-L-Leucine | Phenyl vinyl sulfone | Vinyl Sulfone |

| Adamantane-1-carboxylic acid | Acrylonitrile | α,β-Unsaturated Nitrile |

| N-Cbz-Glycine | Divinylsulfone | Vinyl Sulfone |

Data based on the scope of photoredox alkenylation of carboxylic acids. acs.org

Derivatization Strategies

The this compound scaffold contains multiple reactive sites—the terminal alkene, the sulfonamide N-H bond, and the aromatic ring—that can be targeted for chemical modification. These derivatization strategies allow for the incorporation of this building block into more complex molecular architectures, such as enaminones and quinolones, which are valuable pharmacophores in medicinal chemistry.

Enaminones: Enaminones are versatile intermediates in organic synthesis, characterized by the N-C=C-C=O conjugated system. The structure of 4-[(5,5-Dimethyl-3-oxocyclo-hex-1-en-yl)amino]-benzenesulfonamide, reported in the literature, demonstrates the compatibility of the benzenesulfonamide moiety with an enaminone-type system (specifically, a vinylogous amide within a cyclohexenone ring). nih.gov Synthetically, this compound could be converted into an enaminone derivative through several potential routes. One hypothetical approach could involve the oxidative cleavage of the terminal double bond to yield an aldehyde, followed by condensation with an enolizable ketone and subsequent reaction with an amine or ammonia (B1221849) source. Alternatively, conjugate addition of the sulfonamide nitrogen to an appropriate α,β-alkynyl ketone could also furnish an enaminone structure.

Quinolones: Quinolones are a major class of heterocyclic compounds with broad applications, particularly as antibacterial agents. nih.gov The benzenesulfonamide group can be readily incorporated into a quinolone framework. A common synthetic strategy involves first constructing the quinolone core and then attaching the sulfonamide group. For example, various N-amino-2-quinolone derivatives can be treated with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) to afford the corresponding 2-quinolone sulfonamide derivatives. researchgate.net

To incorporate the specific this compound structure, one could envision a multi-step synthesis beginning with an aniline (B41778) derivative. For instance, an aniline bearing the hex-5-en-1-yl side chain could be subjected to a classic quinolone synthesis, such as the Camps cyclization or the Gould-Jacobs reaction. nih.gov The resulting amino-quinolone could then be sulfonylated with benzenesulfonyl chloride. A more convergent approach would involve starting with N-(4-aminophenyl)-N-(hex-5-en-1-yl)benzenesulfonamide and using it as the aniline component in a quinolone-forming cyclization reaction. This would build the quinolone ring onto the pre-formed sulfonamide structure, directly leading to the desired complex molecule.

Computational Chemistry and Theoretical Investigations

Mechanistic Pathways of Reactions Involving the Compound

The presence of a terminal double bond in the hexenyl chain of N-(Hex-5-en-1-yl)benzenesulfonamide makes it a prime candidate for intramolecular cyclization reactions. Computational chemistry offers powerful tools to unravel the intricate details of these reaction mechanisms.

Computational Studies on Cyclization Mechanisms

Theoretical investigations into the cyclization of this compound would likely focus on radical, cationic, or transition-metal-catalyzed pathways. Density Functional Theory (DFT) is a commonly employed method for such studies, allowing for the calculation of the potential energy surface of the reaction. This would involve identifying the structures of reactants, transition states, intermediates, and products.

For instance, in a hypothetical radical cyclization, computational models could track the homolytic cleavage of a bond to generate a radical, followed by the intramolecular attack of the radical onto the alkene. The calculations would determine the activation energies for competing pathways, such as the formation of a five-membered (exo) versus a six-membered (endo) ring.

Elucidation of Selectivity and Stereochemistry

A key aspect of computational studies is the ability to predict and explain selectivity. For the cyclization of this compound, this would involve determining the factors that govern regioselectivity (exo vs. endo cyclization) and stereoselectivity.

Computational models can calculate the energies of the different transition states leading to various products. The preferred reaction pathway is typically the one with the lowest activation barrier. Factors influencing this selectivity, such as steric hindrance, electronic effects of the benzenesulfonamide (B165840) group, and the conformational preferences of the hexenyl chain, can be systematically investigated.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide a detailed picture of the electron distribution within this compound.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting potential. For this compound, the HOMO is likely to be localized on the electron-rich double bond and the nitrogen atom of the sulfonamide group, while the LUMO may be associated with the phenyl ring.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Transition State Analysis in Catalytic Transformations

In the presence of a catalyst, the reaction mechanism and energy barriers are altered. Transition state theory is a cornerstone of understanding catalytic cycles, and computational chemistry is instrumental in identifying and characterizing the fleeting transition state structures.

For example, in a palladium-catalyzed cyclization, DFT calculations could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed, atomistic-level understanding of the catalytic process.

While specific computational data for this compound is not yet prevalent, the theoretical framework outlined above provides a clear roadmap for future in silico investigations. Such studies would be invaluable for complementing experimental findings and for the rational design of new synthetic methodologies and functional molecules based on this versatile chemical scaffold.

Emerging Research Applications in Chemical Biology

Investigation as an Enzyme Inhibitor

The benzenesulfonamide (B165840) moiety is a classic pharmacophore known to interact with metalloenzymes. nih.govresearchgate.net This has prompted extensive investigation into its derivatives as inhibitors of various enzyme classes.

The primary sulfonamide group (SO2NH2) is a well-established zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govmdpi.com CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological and pathological processes. mdpi.comunifi.it

Research has demonstrated that derivatives of benzenesulfonamide can be highly effective inhibitors of several human (h) CA isoforms. nih.gov Studies on homologous series of benzenesulfonamides have shown moderate inhibition of cytosolic isoforms hCA I and hCA II, with inhibition constants (KIs) ranging from 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov More significantly, these compounds exhibit potent, low nanomolar to subnanomolar inhibition of tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.gov For these tumor-related isoforms, KIs have been recorded in the range of 1.5 to 38.9 nM for hCA IX and 0.8 to 12.4 nM for hCA XII. nih.gov The inhibition of these isoforms is a key strategy in developing anticancer therapies, as their activity is linked to tumor progression and survival in hypoxic conditions. nih.govnih.gov

Exploratory Research on Antimicrobial Properties

The benzenesulfonamide scaffold is foundational to sulfa drugs, the first class of synthetic antimicrobial agents. Modern research continues to explore new derivatives for antibacterial and antifungal activity. researchgate.netnih.gov The inhibition of microbial carbonic anhydrases is one mechanism that can interfere with bacterial growth and pathogenicity. nih.govrsc.org

Studies on various benzenesulfonamide derivatives have shown a broad spectrum of antimicrobial activity. For instance, certain novel benzenesulfonamides exhibit inhibition zones ranging from 10–32 mm against various microorganisms. The lipophilicity of these compounds, often influenced by the nature of the N-alkyl group, has been shown to correlate with antimicrobial activity. Other research into thiazole-containing benzenesulfonamides has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL against S. aureus. rsc.org Furthermore, certain thiazolone-benzenesulfonamides showed significant biofilm inhibition against S. aureus and K. pneumonia. nih.gov

Research into Anticancer Potentials (e.g., Apoptosis Induction Mechanisms in Cellular Models)

The investigation of benzenesulfonamides as anticancer agents is a highly active area of research, largely linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly hCA IX. nih.govnih.gov Inhibition of hCA IX can disrupt pH regulation in tumor cells, leading to reduced proliferation and survival under hypoxic conditions. nih.gov

Beyond CA inhibition, benzenesulfonamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.netmdpi.com For example, specific N-(6(4)-indazolyl)-benzenesulfonamides trigger apoptosis by upregulating apoptosis markers like p53 and bax and cause a cell cycle block in the G2/M phase. researchgate.net Other studies on aryl thiazolone-benzenesulfonamides have demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range. nih.gov One such derivative induced apoptosis in MDA-MB-231 cells, increasing the percentage of apoptotic cells by 22-fold compared to a control. nih.gov Similarly, certain benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) linker showed potent cytotoxicity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, inducing apoptosis through the activation of caspases 3 and 9. nih.gov

Development of Novel Chemical Probes and Scaffolds

The N-(Hex-5-en-1-yl)benzenesulfonamide structure is particularly valuable as a scaffold for developing more complex molecules and chemical probes. The terminal alkene of the hexenyl group is a versatile functional handle that can undergo a variety of chemical transformations, such as click chemistry, hydrohalogenation, or acylation. nih.gov

The "click-tailing" approach, for instance, uses azido-substituted sulfonamides and various alkynes (which can be derived from the hexenyl group) to rapidly generate large libraries of potential enzyme inhibitors. nih.gov This allows for extensive structure-activity relationship (SAR) studies. Furthermore, the benzenesulfonamide scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. mdpi.com Its derivatives have been used to develop inhibitors for not only carbonic anhydrases but also other enzymes like metallo-β-lactamases and V-ATPase. nih.govnih.gov The synthesis of related N-allyl-N-benzyl-benzenesulfonamides highlights their use as precursors for biologically active heterocyclic compounds. nsf.gov

Applications in Material Science and Chemical Process Development

Beyond biological applications, N-alkyl-benzenesulfonamides have established uses in material science. Specifically, compounds structurally similar to this compound, such as N-n-butyl-benzenesulfonamide and other N-alkyl-benzenesulfonamides, are utilized as plasticizers for polymers that contain polar groups. google.com These include important materials like polyamides, nitrocellulose, and polyvinyl chloride. google.com The addition of these sulfonamides enhances the elasticity and workability of the polymers. google.com

The development of efficient chemical processes for synthesizing these compounds is also an area of research. Catalytic systems, such as those using ruthenium complexes, have been developed for the selective N-alkylation of aminobenzenesulfonamides with alcohols, providing an efficient route to these valuable compounds. nih.gov Electrochemical methods are also being explored for the controlled dealkylation of N,N-dialkylbenzenesulfonamides, which can serve as a mild deprotection method in complex syntheses. mdpi.com

Future Directions and Research Opportunities

Untapped Synthetic Transformations

While the fundamental reactivity of N-(Hex-5-en-1-yl)benzenesulfonamide is understood, a number of advanced synthetic transformations remain largely unexplored. These present significant opportunities for the construction of complex molecular architectures.

A key area for future investigation is the exploration of photomediated 1,3-rearrangements . Analogous N-alkenyl sulfamates have been shown to undergo a photomediated 1,3-rearrangement to yield β-ketosulfonamides, which are valuable precursors for bioactive molecules. nih.gov Applying this methodology to this compound could provide a novel and efficient route to a variety of functionalized sulfonamides.

Furthermore, the development of nickel-catalyzed cross-coupling reactions involving the sulfonamide nitrogen represents a promising frontier. Recent advances have demonstrated the utility of nickel catalysis for C-N bond formation with sulfonamides, offering a new disconnection approach for the synthesis of complex amines.

The terminal alkene of this compound is ripe for exploitation in a variety of cyclization reactions . While some cyclizations of N-alkenyl sulfonamides are known, the systematic exploration of catalyst systems to control stereoselectivity and reaction pathways is an area with significant potential. For instance, iridium-catalyzed asymmetric cyclization has been successfully applied to similar substrates to generate enantioenriched pyrrolidine (B122466) derivatives.

| Transformation | Potential Product Class | Key Research Focus |

| Photomediated 1,3-Rearrangement | β-Ketosulfonamides | Exploration of reaction conditions and substrate scope. |

| Nickel-Catalyzed C-N Cross-Coupling | Complex Amines | Development of new catalyst systems and ligand design. |

| Asymmetric Cyclization | Chiral Heterocycles | Catalyst screening for high enantioselectivity. |

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Advanced mechanistic studies, combining experimental and computational approaches, can provide invaluable insights.

One area of focus should be on radical cyclization reactions . The terminal alkene is susceptible to radical addition, initiating cyclization cascades. Detailed kinetic and spectroscopic studies, coupled with computational modeling, can elucidate the nature of the radical intermediates and the factors controlling the regioselectivity and stereoselectivity of these cyclizations.

The mechanism of transition metal-catalyzed reactions , such as the aforementioned iridium-catalyzed cyclization, also warrants further investigation. Studies focusing on the kinetics of the reaction, the structure of the active catalyst, and the nature of the intermediates will be instrumental in optimizing existing methods and developing new catalytic systems with improved efficiency and selectivity.

| Mechanistic Aspect | Investigative Techniques | Potential Insights |

| Radical Cyclization Pathways | EPR Spectroscopy, Laser Flash Photolysis, DFT Calculations | Identification of radical intermediates, transition state analysis. |

| Transition Metal Catalysis | In-situ NMR, X-ray Crystallography, Kinetic Analysis | Elucidation of catalytic cycles, catalyst deactivation pathways. |

Rational Design of Derivatives for Targeted Research

The modular nature of this compound makes it an excellent scaffold for the rational design of derivatives with tailored properties for specific research applications.

A particularly promising avenue is the development of covalent probes for chemical biology . By incorporating a reactive "warhead" into the structure, derivatives of this compound could be designed to covalently label specific proteins or other biomolecules. The recently developed N-acyl-N-alkyl sulfonamide (NASA) electrophiles, which can be incorporated into ligand-directed probes, offer a powerful strategy for this purpose. nih.govacs.orgacs.org

Furthermore, the systematic modification of the benzenesulfonamide (B165840) ring and the hexenyl chain can be used to develop structure-activity relationships (SAR) for various biological targets. This approach has been successfully used to design benzenesulfonamide-based inhibitors with high isoform specificity. nih.govnih.gov By creating a library of derivatives and screening them against different enzymes or receptors, it may be possible to identify novel bioactive compounds. researchgate.netjournalijar.com

| Derivative Class | Design Strategy | Potential Application |

| Covalent Probes | Incorporation of NASA or other reactive electrophiles. | Protein labeling, activity-based protein profiling. |

| Bioactive Compounds | SAR studies through systematic structural modification. | Development of enzyme inhibitors or receptor ligands. nih.govnih.govnih.gov |

| Functional Materials | Polymerization of the terminal alkene. | Synthesis of novel polymers with tailored properties. |

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and the adoption of continuous flow technologies offer significant opportunities to improve the synthesis and utility of this compound.

Developing a continuous flow synthesis for this compound and its derivatives would offer several advantages over traditional batch processing, including improved safety, better reaction control, and higher throughput. rsc.orgresearchgate.netgoogle.com The synthesis of sulfonyl chlorides, key precursors for sulfonamides, has already been successfully demonstrated in flow reactors.

Moreover, the exploration of greener reaction conditions for the synthesis of this compound is a critical area for future research. This includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the minimization of waste generation. rsc.orgnih.govsci-hub.segoogle.com Recent studies have shown the feasibility of synthesizing sulfonamides in aqueous media, a significant step towards a more sustainable process. rsc.org

| Approach | Key Advantages | Research Focus |

| Continuous Flow Synthesis | Enhanced safety, precise process control, scalability. | Reactor design, optimization of reaction parameters. rsc.orgresearchgate.netgoogle.com |

| Green Chemistry Practices | Reduced environmental impact, improved sustainability. | Use of aqueous media, development of recyclable catalysts. rsc.orgnih.govsci-hub.segoogle.com |

常见问题

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- NMR : Assigns proton environments and confirms regiochemistry (e.g., aromatic protons in the benzenesulfonamide moiety).

- X-ray diffraction : Resolves crystal packing and intermolecular interactions, as shown in studies using SHELX for refinement .

How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

Q. Advanced

- Refinement tools : Use SHELXL to handle twinning, disorder, or high thermal motion .

- Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm stereochemistry.

- Software suites : Leverage WinGX for small-molecule crystallography workflows, ensuring data consistency .

What biological activities are associated with benzenesulfonamide derivatives?

Basic

These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, Mn(II) complexes of Schiff base derivatives (e.g., 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide) show enhanced activity against bacterial strains . Derivatives like (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzenesulfonamide demonstrate anti-herpetic effects against HSV-1 .

How can reaction conditions be optimized to minimize by-products during sulfonamide functionalization?

Q. Advanced

- Parameter variation : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

- Monitoring : Use TLC/HPLC to track reaction progress and identify side products.

- Schiff base synthesis : Control pH to favor imine formation over hydrolysis, as seen in studies optimizing tautomerization pathways .

What role do metal complexes play in enhancing the bioactivity of benzenesulfonamide derivatives?

Advanced

Metal coordination (e.g., Mn(II)) stabilizes Schiff base ligands, improving membrane permeability and target binding. For example, Mn(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide exhibit higher antimicrobial activity than free ligands due to increased lipophilicity and redox activity .

How are nonlinear optical (NLO) properties evaluated in benzenesulfonamide derivatives?

Q. Advanced

- DFT calculations : Predict hyperpolarizability (β) and dipole moments to assess NLO potential.

- Experimental validation : Compare with standards like urea. For example, (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide shows β values 10× higher than urea, making it a candidate for photonic applications .

What strategies are used to design benzenesulfonamide derivatives for specific biological targets?

Q. Advanced

- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the benzene ring) to enhance binding to enzymes like carbonic anhydrase.

- Docking studies : Simulate interactions with target proteins (e.g., TRPML1/TRPML2 inhibitors like (1R,2R)-ML-SI3) to guide synthesis .

How can researchers address discrepancies between theoretical and experimental spectroscopic data?

Q. Advanced

- Basis set optimization : Use larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy.

- Solvent correction : Apply PCM to account for solvent effects in UV-Vis or NMR simulations.

- Error analysis : Check for crystal packing effects in X-ray data that may distort bond angles compared to gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。